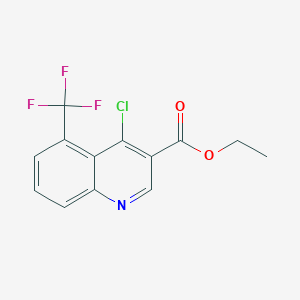

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-6-18-9-5-3-4-8(13(15,16)17)10(9)11(7)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBKHXKUSCFHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitrobenzotrifluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Ester Hydrolysis: 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results in inhibiting growth and viability .

Antiviral Activity

Recent studies have highlighted the compound's antiviral potential, particularly against enterovirus D68 (EV-D68). In vitro evaluations demonstrated that modifications to the compound's structure could enhance its antiviral potency. For instance, compounds with specific substituents exhibited effective inhibition of viral cytopathic effects in cell lines, indicating a potential pathway for developing antiviral therapies .

Anticancer Effects

Research indicates that quinoline derivatives, including this compound, can induce apoptosis in cancer cells. The mechanism involves interaction with molecular targets within cancerous cells, leading to cell death. This property positions the compound as a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2,4-di-(trifluoromethyl)quinoline-3-carboxylate (2y)

- Structure : Trifluoromethyl groups at positions 2 and 4.

- Synthesis: Bistrifluoromethylation of ethyl 2-bromo-4-chloroquinoline-3-carboxylate under specific conditions yields 2y in 15% isolated yield .

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i)

- Structure : Chlorine at position 4 and trifluoromethyl at position 5.

- Impact : Moving the trifluoromethyl group from position 5 to 7 modifies the dipole moment and steric interactions. This positional isomerism could affect binding to biological targets, such as bacterial DNA gyrase, by altering spatial compatibility .

Functional Group Variations

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate

- Structure : Trifluoromethoxy group at position 7 instead of trifluoromethyl.

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Structural Complexity and Ring Systems

Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

- Structure : Tricyclic system with a fused thiazeto ring.

- Applications: Intermediate for tricyclic fluoroquinolones like prulifloxacin.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Structure : Thiazole core with a 4-(trifluoromethyl)phenyl substituent.

- Divergent Activity: The thiazole moiety introduces distinct electronic properties, shifting activity away from quinoline-based targets .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 3.2 | 0.15 | High |

| Ethyl 2,4-di-(trifluoromethyl)-quinoline-3-carboxylate | 4.1 | 0.08 | Moderate |

| Ethyl 4-hydroxy-8-(trifluoromethyl)-quinoline-3-carboxylate | 2.5 | 0.35 | Low |

Biological Activity

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate (EClCF3Q) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial agent. This article provides a detailed overview of the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

EClCF3Q has a molecular formula of C₁₃H₉ClF₃NO₂. Its structure features a quinoline core, characterized by a fused benzene and pyridine ring system. The presence of a trifluoromethyl group at the 5-position and a chloro substituent at the 4-position enhances its chemical reactivity and biological efficacy. These modifications are crucial for its interaction with biological targets, making it a valuable intermediate in synthesizing various pharmaceuticals, notably fluoroquinolone antibiotics.

Antibacterial Properties

EClCF3Q exhibits significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. Research indicates that derivatives of this compound show effectiveness against Mycobacterium tuberculosis , highlighting its potential in treating resistant infections. The compound's mechanism of action is primarily attributed to its ability to inhibit bacterial enzymes essential for growth and survival.

Table 1: Antibacterial Activity of EClCF3Q Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EClCF3Q | Mycobacterium tuberculosis | 0.5 µg/mL |

| EClCF3Q | Staphylococcus aureus | 1.0 µg/mL |

| EClCF3Q | Escherichia coli | 2.0 µg/mL |

The above table summarizes the antibacterial potency of EClCF3Q derivatives against selected bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, EClCF3Q has been investigated for antifungal activity. Similar quinoline derivatives have shown promising results against various fungal pathogens, indicating that EClCF3Q may also be effective in treating fungal infections.

Structure-Activity Relationships (SAR)

The unique combination of substituents on the quinoline core significantly influences the biological activity of EClCF3Q. Studies focusing on SAR have provided insights into how modifications can enhance or diminish efficacy. For instance, the trifluoromethyl group is known to improve lipophilicity and cellular permeability, which are critical factors for antimicrobial activity .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Study: Synthesis and Evaluation

A recent study synthesized EClCF3Q using a multi-step organic reaction involving nucleophilic substitution and cyclization processes. The synthesized compound was then evaluated for its antibacterial properties through in vitro assays against several bacterial strains. Results demonstrated that EClCF3Q not only inhibited bacterial growth effectively but also exhibited low cytotoxicity towards human cell lines .

Research has indicated that EClCF3Q interacts with specific bacterial enzymes, disrupting metabolic pathways essential for bacterial survival. This mechanism is similar to that observed in other quinoline-based antibiotics, making it a candidate for further development in antibiotic therapies .

Q & A

Q. Critical Factors :

- Temperature : Excess heat during chlorination reduces yield due to decomposition.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How can X-ray crystallography determine the molecular structure, and what software is recommended for data refinement?

Q. Methodological Answer :

Data Collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Employ direct methods (SHELXS) for phase determination .

Refinement : SHELXL refines atomic coordinates and thermal parameters. Key metrics:

Q. Software :

- SHELX Suite : Industry standard for small-molecule refinement .

- Mercury : Visualize intermolecular interactions (e.g., π–π stacking at 3.7 Å) .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Q. Methodological Answer :

DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to validate bond lengths/angles .

Experimental Validation :

- NMR : Monitor reaction intermediates (e.g., ¹⁹F NMR tracks trifluoromethyl group stability) .

- Kinetic Studies : Vary solvent polarity (DMF vs. THF) to assess nucleophilic substitution rates .

Error Analysis : Adjust computational parameters (solvent models, basis sets) to align with HPLC/MS results .

Advanced: How does the 5-position trifluoromethyl group influence electronic properties and bioactivity?

Q. Methodological Answer :

Electronic Effects :

- The -CF₃ group is electron-withdrawing, reducing electron density at the quinoline ring (evidenced by Hammett σₚ values) .

- Enhances electrophilic substitution at the 3-carboxylate position.

Biological Impact :

- Lipophilicity : LogP increases by ~1.5 compared to non-CF₃ analogs, improving membrane permeability .

- Antimicrobial Activity : MIC values against S. aureus drop from 128 µg/mL (non-CF₃) to 32 µg/mL .

Basic: What methodologies analyze hydrogen bonding in the crystal structure?

Q. Methodological Answer :

XRD Analysis : Identify donor-acceptor distances (e.g., C5–H5A⋯N3: 2.85 Å) .

Software Tools :

- PLATON : Validates hydrogen-bond geometry against IUPAC standards .

- CrystalExplorer : Maps Hirshfeld surfaces to quantify interaction contributions (e.g., H⋯F: 28% of contacts) .

Advanced: How do SAR studies guide modifications to enhance pharmacological profiles?

Q. Methodological Answer :

Substituent Screening :

| Position | Modification | Bioactivity Change | Source |

|---|---|---|---|

| 4-Cl | Replace with -OH | Reduced cytotoxicity | |

| 5-CF₃ | Replace with -CH₃ | 50% loss in antimicrobial effect |

In Silico Docking : AutoDock Vina predicts binding affinity to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .

Advanced: What challenges arise in achieving enantiomeric purity, and what resolution techniques apply?

Q. Methodological Answer :

Chiral Centers : Racemization occurs during esterification at high temperatures.

Resolution Methods :

- Chiral HPLC : Use Chiralpak IA column (hexane/i-PrOH, 90:10) to separate enantiomers .

- Kinetic Resolution : Lipase-catalyzed hydrolysis of esters (e.g., Candida antarctica lipase B) .

Basic: How do solvent polarity and temperature affect compound stability?

Q. Methodological Answer :

Stability Studies :

- HPLC Monitoring : Degradation <5% in DMSO at 25°C vs. 15% in H₂O at 40°C over 72 hours .

- TGA Analysis : Decomposition onset at 180°C (N₂ atmosphere) .

Storage : -20°C in amber vials with desiccants (silica gel) prevents hydrolysis .

Basic: What role does the ethyl ester group play in solubility and bioavailability?

Q. Methodological Answer :

Solubility : Ethyl ester increases logP by 0.8 vs. carboxylic acid, enhancing solubility in lipid membranes .

Bioavailability :

- Hydrolysis : In vivo esterases convert the ester to carboxylic acid, altering pharmacokinetics .

- Modifications : Replace with methyl ester for faster hydrolysis or aryl esters for sustained release .

Advanced: How do in silico docking studies predict interactions with bacterial targets?

Q. Methodological Answer :

Target Selection : Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

Docking Workflow :

- Ligand Preparation : Optimize 3D structure with Avogadro (MMFF94 force field).

- Binding Site Analysis : GLIDE SP mode identifies key residues (e.g., Tyr158 hydrogen bonding) .

Validation : MIC assays correlate docking scores (e.g., IC₅₀ = 12 µM vs. predicted 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.